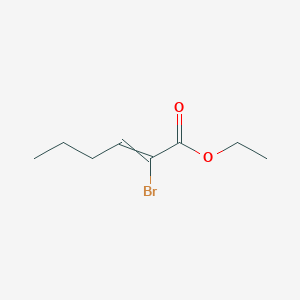

Ethyl 2-bromohex-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-bromohex-2-enoate is a useful research compound. Its molecular formula is C8H13BrO2 and its molecular weight is 221.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the α-position acts as a leaving group, making the compound highly reactive toward nucleophiles. Key features include:

-

Nucleophiles : Amines, alkoxides, and thiols readily substitute the bromine atom.

-

Solvent Influence : Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates and yields.

-

Steric Effects : The hexenoate chain’s conformation may influence regioselectivity in substitution pathways.

Example Reaction :

Ethyl 2-bromohex-2-enoate+R-NH2→Ethyl 2-aminohex-2-enoate+HBr

This reaction is pivotal for synthesizing amino acid derivatives.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the bromine atom as a coupling site:

| Reaction Type | Catalyst System | Products | Key Conditions |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | Biaryl derivatives | Aryl boronic acids, 80–100°C |

| Heck Reaction | Pd(OAc)₂, Ligand | Alkenylated compounds | Olefin partners, 60–80°C |

These reactions are valuable for constructing carbon-carbon bonds in pharmaceuticals and materials science .

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form conjugated dienes or alkenes:

-

Base Selection : Strong bases (e.g., KOtBu) promote dehydrohalogenation.

-

Temperature : Elevated temperatures (~100°C) favor elimination over substitution.

Mechanism :

Ethyl 2-bromohex-2-enoateBaseHexa-2,4-dienoate+HBr

This pathway is critical for generating unsaturated frameworks in natural product synthesis.

Addition Reactions

The double bond undergoes electrophilic and radical additions:

-

Electrophilic Addition : Halogens (e.g., Br₂) add across the double bond, producing dibromo derivatives.

-

Radical Initiation : Peroxide-mediated reactions yield branched alkyl bromides.

Selectivity : The ester group’s electron-withdrawing effect directs addition to the β-position of the double bond.

Oxidation and Reduction

-

Oxidation : The double bond can be epoxidized using m-CPBA, forming an epoxide intermediate.

-

Reduction : Catalytic hydrogenation (H₂/Pd) saturates the double bond, yielding ethyl 2-bromohexanoate.

Comparative Reactivity with Analogues

The table below contrasts this compound’s reactivity with structurally similar compounds :

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Ethyl 6-bromohexanoate | Saturated chain | Lacks elimination/addition pathways |

| Ethyl 2-chlorohex-2-enoate | Chlorine substituent | Slower substitution due to weaker leaving group |

特性

CAS番号 |

102575-02-0 |

|---|---|

分子式 |

C8H13BrO2 |

分子量 |

221.09 g/mol |

IUPAC名 |

ethyl 2-bromohex-2-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3 |

InChIキー |

QRKWZSWILJXLJU-UHFFFAOYSA-N |

正規SMILES |

CCCC=C(C(=O)OCC)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。